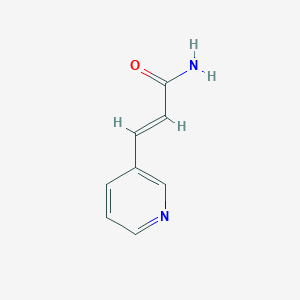

3-(Pyridin-3-yl)prop-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUZERSNFCTTSP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-73-4 | |

| Record name | 3-Pyridineacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 3 Pyridin 3 Yl Prop 2 Enamide and Its Core Structure

Established Synthetic Routes for the Propenamide Scaffold

Condensation Reactions and Analogous Preparations

Condensation reactions represent a fundamental approach to the formation of the amide bond in the propenamide scaffold. A common method involves the reaction of an activated carboxylic acid derivative with an amine. For the synthesis of 3-(pyridin-3-yl)prop-2-enamide (B74821), this would typically involve the reaction of 3-(pyridin-3-yl)acrylic acid or its activated form (e.g., an acyl chloride) with ammonia (B1221849) or a protected amine.

A relevant example is the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide (B121943) derivatives. In this procedure, substituted cinnamic acids are reacted with 2-aminopyridine (B139424) in the presence of a coupling agent like phosphoryl chloride and a base such as triethylamine. researchgate.net This methodology can be adapted for the synthesis of this compound by using 3-(pyridin-3-yl)acrylic acid and a suitable source of ammonia. The reaction is typically carried out in a chlorinated solvent like chloroform at low temperatures to control the reactivity of the acylating agent. researchgate.net

Another established route to the propenoic acid precursor is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group. For the synthesis of 3-(pyridin-3-yl)acrylic acid, 3-pyridinecarboxaldehyde (B140518) can be reacted with malonic acid in the presence of a base such as pyridine (B92270) and a catalyst like piperidine (B6355638). researchgate.net The resulting acrylic acid can then be converted to the corresponding acrylamide.

The Wittig reaction provides an alternative for the formation of the carbon-carbon double bond in the propenamide backbone. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide. To generate the propenamide scaffold, 3-pyridinecarboxaldehyde could be reacted with a suitable Wittig reagent containing an amide functionality. The choice of the ylide (stabilized or unstabilized) can influence the stereochemistry of the resulting alkene. organic-chemistry.orgwikipedia.org

Nucleophilic Attack Strategies in Formation of Derivatives

The formation of derivatives of this compound can be achieved through nucleophilic attack on the pyridine ring. However, direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridine ring is generally challenging. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, but this reactivity is most pronounced at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. nih.govstackexchange.comyoutube.comyoutube.com

For a nucleophilic attack to occur at the 3-position, the pyridine ring typically requires activation by a strong electron-withdrawing group or the use of a very strong nucleophile. Alternatively, the reaction can proceed through a concerted SNAr mechanism where a formal intermediate is not formed. nih.gov Therefore, the synthesis of this compound derivatives via direct nucleophilic attack of an enolate or a related nucleophile on a 3-substituted pyridine with a suitable leaving group is not a commonly favored route without specific activation of the pyridine ring.

Advanced Catalytic Approaches in this compound Synthesis

Metal-Mediated and Nanoparticle-Catalyzed Transformations

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Heck reaction is a powerful tool for the synthesis of substituted alkenes and is highly applicable to the synthesis of this compound. misuratau.edu.lylibretexts.orgresearchgate.netnih.gov This palladium-catalyzed reaction would involve the coupling of a 3-halopyridine, such as 3-bromopyridine, with acrylamide in the presence of a palladium catalyst, a phosphine ligand, and a base. misuratau.edu.lylibretexts.orgresearchgate.netnih.gov The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (1) | PPh3 | Et3N | DMF | 100 | 24 | 75 |

| 2 | PdCl2(PPh3)2 (1) | - | Na2CO3 | DMF/H2O | 100 | 18 | 82 |

| 3 | Pd/C (5) | - | K2CO3 | DMAc | 120 | 12 | 68 |

This table presents representative conditions for a Heck reaction analogous to the synthesis of this compound, demonstrating the influence of different catalysts, bases, and solvents on the reaction outcome.

Nanoparticle catalysis has emerged as a green and efficient alternative to traditional homogeneous catalysis. Gold nanoparticles (AuNPs) have shown remarkable catalytic activity for a variety of organic transformations, including amide synthesis. mdpi.com Supported gold nanoparticles can catalyze the selective reduction of nitro groups to amines, which can then be used in subsequent amide formation reactions. mdpi.com While a direct AuNP-catalyzed synthesis of this compound from a pyridine derivative and an acrylamide precursor has not been extensively reported, the potential for such a transformation exists given the known catalytic activity of AuNPs in C-N bond formation.

Rhodium-catalyzed reactions also offer advanced routes to amide synthesis. For instance, rhodium-catalyzed hydroamination of alkynes with amines can produce enamines or imines, which could potentially be converted to the desired propenamide. nih.govnih.govresearchgate.netfigshare.combohrium.com

Reaction Condition Optimization for Efficient Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions, particularly the choice of solvent and temperature. These parameters can significantly influence reaction rates, yields, and selectivity.

Influence of Solvents and Temperature

In metal-catalyzed reactions like the Heck coupling, the solvent plays a crucial role in solubilizing the reactants and catalyst, as well as in influencing the reaction mechanism. Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are commonly used for Heck reactions due to their ability to dissolve the palladium catalyst and the reactants. The reaction temperature is also a critical factor, with higher temperatures often leading to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. Therefore, a careful balance must be struck to achieve optimal results.

For instance, in the Heck coupling of aryl halides with acrylates, temperatures typically range from 80 to 140 °C. The choice of base, such as triethylamine or potassium carbonate, is also important and can be influenced by the solvent and temperature.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | Et3N | 80 | 65 |

| 2 | DMF | Et3N | 100 | 85 |

| 3 | DMF | Et3N | 120 | 82 |

| 4 | Toluene | K2CO3 | 100 | 45 |

| 5 | Acetonitrile | DIPEA | 80 | 72 |

This interactive table illustrates how variations in solvent, base, and temperature can impact the yield of a Heck coupling reaction, providing a basis for optimizing the synthesis of this compound.

In condensation reactions, the solvent must be inert to the reactants and facilitate the removal of byproducts, such as water, to drive the reaction to completion. The temperature is typically chosen to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.

Reagent Selection and Stoichiometric Control

The conversion of a carboxylic acid to a primary amide requires specific reagents to activate the carboxyl group, making it susceptible to reaction with an amine, in this case, ammonia or an ammonia equivalent. The selection of these reagents is critical to ensure high yield and purity of the final product, this compound. Stoichiometric control is paramount to prevent side reactions and ensure the complete conversion of the starting material.

A common and effective method for this transformation is the use of peptide coupling reagents. These reagents are designed to facilitate amide bond formation under mild conditions with minimal side products. Key classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimide-based Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a popular choice. In this reaction, the carboxylic acid first reacts with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more efficiently, with HOBt to form an active ester, which subsequently reacts with the amine to form the desired amide. The use of HOBt is known to suppress side reactions and reduce the risk of racemization if chiral centers are present.

Phosphonium and Uronium Salt Reagents: Reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient for amide bond formation, particularly for challenging couplings. sigmaaldrich.com HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid to form a reactive OAt-ester, which readily couples with the amine. sigmaaldrich.com

A more classical approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with ammonia to yield the amide. This method, however, can be harsh and may not be suitable for sensitive substrates. A milder variation of this approach has been reported for the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives, where phosphoryl chloride (POCl₃) is used in the presence of triethylamine. researchgate.net

The stoichiometric control in these reactions is crucial. Typically, a slight excess of the coupling reagent and the amine source relative to the carboxylic acid is used to drive the reaction to completion. The base, if required, is often used in a 2-3 fold excess to neutralize any acidic byproducts and maintain an optimal pH for the reaction.

| Reagent System | Role | Typical Stoichiometry (relative to Carboxylic Acid) |

|---|---|---|

| EDCI / HOBt | Coupling reagent / Additive | 1.1 - 1.5 eq / 1.1 - 1.5 eq |

| HATU / DIPEA | Coupling reagent / Base | 1.1 - 1.5 eq / 2.0 - 3.0 eq |

| POCl₃ / Triethylamine | Activating agent / Base | 1.1 - 1.5 eq / 2.0 - 3.0 eq |

Microwave Irradiation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. In the context of synthesizing this compound and its analogs, microwave irradiation can be applied to significantly reduce reaction times compared to conventional heating methods.

One application of microwave technology is in the direct amidation of carboxylic acids. A study by Božić and co-workers reported the microwave-assisted direct amidation of cinnamic acid, a structurally related compound. nih.gov This approach often utilizes a catalyst and can be performed under solvent-free conditions, aligning with the principles of green chemistry. mdpi.com For the synthesis of this compound, a similar protocol could be envisioned, where trans-3-(3-pyridyl)acrylic acid and an ammonia source are heated under microwave irradiation in the presence of a suitable catalyst.

Another synthetic route where microwave irradiation has proven effective is the Wittig reaction for the formation of the carbon-carbon double bond in cinnamic acid amides. researchgate.net This one-pot reaction can be carried out between an aromatic aldehyde (e.g., pyridine-3-carbaldehyde), a phosphonium salt, and an amine under microwave heating. This method offers a direct route to the target amide, bypassing the isolation of the intermediate acrylic acid. A study on the microwave-accelerated synthesis of cinnamic acid amides reported reaction temperatures of 150°C with a microwave power of 500 W, leading to significantly reduced reaction times. researchgate.net

The key parameters to control in microwave-assisted synthesis are temperature, pressure, power, and reaction time. These are typically optimized for each specific reaction to achieve the best results.

| Reaction Type | Starting Materials | Microwave Conditions (Typical) | Advantages |

|---|---|---|---|

| Direct Amidation | trans-3-(3-Pyridyl)acrylic acid, Ammonia source | 100-150°C, 10-30 min, 100-300 W | Rapid, often solvent-free, high yield |

| Wittig Reaction | Pyridine-3-carbaldehyde, Phosphonium salt, Amine | 150°C, 5-20 min, 500 W | One-pot synthesis, rapid formation of C=C bond and amide |

Isolation and Purification Strategies in this compound Synthesis

The successful synthesis of this compound is contingent upon effective isolation and purification of the final product from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Recrystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. For pyridyl amides, which are often polar, solvents such as ethyl acetate, ethanol, acetone, or acetonitrile can be suitable for recrystallization. researchgate.net For a related compound, (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide, recrystallization using ethyl acetate has been reported to achieve high purity. It is often beneficial to perform a series of solubility tests with small amounts of the crude product in various solvents to identify the optimal recrystallization system.

Column Chromatography: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For polar compounds like pyridyl amides, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol, or ethanol) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For pyridine-containing compounds, it can be advantageous to add a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent to prevent peak tailing caused by the interaction of the basic pyridine nitrogen with the acidic silica gel. biotage.com A study on the separation of pyridine amides utilized a mobile phase of carbon dioxide and methanol (85:15) on a 2-ethylpyridine column. pci-hplc.com

Data Table: Purification Strategies

| Purification Method | Key Parameters | Typical Solvents/Eluents | Notes |

|---|---|---|---|

| Recrystallization | Solvent selection, Temperature gradient | Ethyl acetate, Ethanol, Acetonitrile, 1,4-Dioxane | Effective for removing impurities with different solubility profiles. Slow cooling promotes the formation of purer crystals. researchgate.net |

| Column Chromatography | Stationary phase, Eluent system | Silica gel with Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | Addition of a small amount of base (e.g., triethylamine) can improve peak shape for pyridine compounds. biotage.com |

Chemical Reactivity and Transformations of 3 Pyridin 3 Yl Prop 2 Enamide

Reactivity of the Alpha,Beta-Unsaturated Amide Moiety

The conjugated system formed by the carbon-carbon double bond and the carbonyl group of the amide is the primary site for several important reactions. This moiety is electron-deficient at the β-carbon, making it susceptible to nucleophilic attack.

Conjugate Addition Chemistry

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of 3-(Pyridin-3-yl)prop-2-enamide (B74821), the electrophilic β-carbon is activated by the electron-withdrawing effect of the adjacent amide group. This allows for the 1,4-addition of a wide range of nucleophiles. researchgate.net

Soft nucleophiles, such as enamines, organocuprates, and thiols, are particularly well-suited for this transformation. libretexts.org For instance, the reaction with organocuprates, formed from organolithium or Grignard reagents and a copper(I) salt, would be expected to deliver the corresponding β-substituted propionamide (B166681) derivative. The general mechanism involves the attack of the nucleophile at the β-position, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. researchgate.net

The reaction of acrylamide (B121943) with amino compounds via Michael addition to yield 3-(alkylamino)propionamides has been studied. nih.gov This reaction is reversible upon heating. nih.gov Similarly, organometallic reagents like organocuprates and organozincates have been shown to undergo conjugate addition to N-carbamoyl-4-pyridones. nih.gov While specific studies on this compound are not prevalent, the established principles of conjugate addition strongly suggest its capability to act as a Michael acceptor.

Table 1: Examples of Nucleophiles in Conjugate Addition Reactions

| Nucleophile Class | Specific Example | Expected Product Type |

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-(Pyridin-3-yl)-3-methylpropanamide |

| Thiols | Thiophenol (PhSH) | 3-(Phenylthio)-3-(pyridin-3-yl)propanamide |

| Amines | Piperidine (B6355638) | 3-(Piperidin-1-yl)-3-(pyridin-3-yl)propanamide |

| Enolates | Diethyl malonate anion | Diethyl 2-(1-amino-1-oxo-3-(pyridin-3-yl)propyl)malonate |

Electrophilic Amide Activation and Enamide Formation

Amides can be converted into more reactive enamides through a process of electrophilic activation. A contemporary method for the N-dehydrogenation of amides involves treatment with a combination of a strong base, such as lithium hexamethyldisilazide (LiHMDS), and an electrophilic activator like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). acs.org This reaction proceeds through the formation of an iminium triflate, which increases the acidity of the N-α-hydrogen, facilitating deprotonation and elimination to form the enamide. acs.org

Applying this methodology to this compound would likely be challenging due to the presence of the α,β-unsaturation. The desired reaction would be a dehydrogenation involving the N-H bond and a C-H bond of a substituent on the nitrogen, which is not present in the parent compound. However, for N-alkylated derivatives of this compound, this transformation could potentially yield a diene-amide, a highly useful synthetic intermediate.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The carbon-carbon double bond in this compound can participate in cycloaddition reactions.

Diels-Alder Reactions: While the electron-withdrawing nature of the amide group makes the double bond a dienophile, the molecule itself does not act as a diene. However, enamides, which can be generated in situ from related saturated amides, are known to participate in inverse-electron-demand Diels-Alder reactions. acs.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common reaction for α,β-unsaturated carbonyl compounds. Upon irradiation with UV light, this compound could potentially dimerize or react with other alkenes to form cyclobutane (B1203170) derivatives. The stereochemistry of these reactions can often be controlled by the reaction conditions and the presence of chiral catalysts. nih.gov Studies on acyclic vinyl pyridines have shown that they can undergo [2+2] photocycloadditions with high levels of diastereo- and enantioselectivity in the presence of an iridium(III) photocatalyst. nih.gov

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity, particularly in substitution reactions.

Substitution Reactions on the Pyridine Nucleus

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they are typically directed to the 3- and 5-positions.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.comquimicaorganica.orgwikipedia.orgyoutube.com In this compound, the propenamide substituent is at the 3-position. Nucleophilic attack at the 2- or 4-position would be favored. stackexchange.com However, a good leaving group at one of these positions would be necessary for a substitution reaction to occur. Without such a leaving group, harsh conditions are typically required for nucleophilic substitution on the pyridine ring.

Amide Functionality Modifications

The amide group itself can undergo a variety of transformations, including hydrolysis and reduction.

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org Acid-catalyzed hydrolysis of this compound would yield 3-(pyridin-3-yl)propenoic acid and ammonia (B1221849). libretexts.org The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org Under basic conditions, direct nucleophilic attack of hydroxide (B78521) on the carbonyl carbon occurs, leading to the formation of the carboxylate salt and ammonia. libretexts.org

Reduction: The amide functionality is resistant to reduction by mild reducing agents like sodium borohydride. However, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. libretexts.orgucalgary.cayoutube.commasterorganicchemistry.com The reduction of this compound with LiAlH₄ would be expected to reduce both the amide and the carbon-carbon double bond, yielding 3-(pyridin-3-yl)propan-1-amine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which then acts as a leaving group to form an iminium ion intermediate that is subsequently reduced. ucalgary.ca

Table 2: Summary of Potential Transformations of this compound

| Reagents and Conditions | Functional Group Targeted | Product Type |

| Nucleophile (e.g., R₂CuLi), then H₃O⁺ | α,β-Unsaturated Amide | β-Substituted Propanamide |

| 1. LiHMDS, Tf₂O (for N-alkyl derivatives) | Amide | Diene-amide |

| hv, Alkene | α,β-Unsaturated Amide | Cyclobutane derivative |

| H₃O⁺, Δ | Amide | 3-(Pyridin-3-yl)propenoic Acid |

| NaOH, H₂O, Δ | Amide | Sodium 3-(pyridin-3-yl)propenoate |

| 1. LiAlH₄, 2. H₂O | Amide and Alkene | 3-(Pyridin-3-yl)propan-1-amine |

N-Dehydrogenation Pathways

N-dehydrogenation, in the context of the pyridine moiety of this compound, refers to the aromatization of its corresponding partially or fully hydrogenated forms, such as dihydropyridine (B1217469) or piperidine derivatives. While the pyridine ring itself is aromatic, its synthetic precursors or reduction products can undergo dehydrogenation to yield the stable aromatic pyridine core.

The conversion of a piperidine ring to a pyridine ring is a classic dehydrogenation reaction. This transformation typically requires a catalyst and elevated temperatures. Various catalytic systems have been developed for this purpose, often employing transition metals. For instance, piperidine vapor can be dehydrogenated to pyridine by passing it over a platinum or palladium catalyst on a silica (B1680970) gel support at temperatures between 200-500 °C. google.com Another effective catalyst is silicon dioxide activated with copper, nickel, and chromium, used for gas-phase dehydrogenation with hydrogen as a carrier gas. google.com The kinetics of piperidine dehydrogenation have been studied, revealing a complex relationship with hydrogen partial pressure. utwente.nl

Similarly, dihydropyridine intermediates can be oxidized to form the corresponding pyridine derivatives. This aromatization is a key step in many pyridine synthesis methodologies. nih.govmdpi.com A variety of oxidizing agents can be employed for this transformation, ranging from classic reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to more sustainable options like pyritic ash under heterogeneous conditions. nih.govmdpi.com The process often involves the formation of a pyridinium (B92312) intermediate followed by elimination to restore aromaticity. nih.gov

Table 1: Catalytic Systems for Dehydrogenation of Piperidine to Pyridine

| Catalyst | Support | Temperature (°C) | Key Features |

|---|---|---|---|

| Platinum or Palladium | Silica Gel | 200-500 | Effective for vapor-phase dehydrogenation. google.com |

| Copper, Nickel, Chromium | Silicon Dioxide | Not specified | Used in gas-phase dehydrogenation with H₂ carrier gas. google.com |

Oxidative and Reductive Transformations

This compound possesses two primary sites for redox transformations: the pyridine ring and the α,β-unsaturated amide (enamide) moiety.

Reductive Transformations: The pyridine ring can be reduced to form piperidine derivatives. This is a common transformation, typically achieved through catalytic hydrogenation using catalysts like rhodium on carbon, often under ambient temperature and pressure. researchgate.net The reduction can also proceed in a stepwise manner, first yielding dihydropyridine intermediates. nih.gov The activation of the pyridine ring, for instance by forming an acylpyridinium salt, can facilitate reduction to 1,4-dihydropyridines using reducing agents like amine borane (B79455) or copper hydrides. nih.govacs.org

The enamide double bond is also susceptible to reduction. Ionic reduction of a related enamide cross-coupling product has been shown to proceed smoothly, delivering the corresponding saturated amide, which in that case was part of a piperidine scaffold, in good yield. acs.org The catalytic enantioselective reduction of pyridines can lead to chiral piperidines, a valuable motif in pharmaceuticals. acs.org

Oxidative Transformations: The oxidation of the pyridine ring itself is challenging due to its electron-deficient nature. However, if the ring is in a reduced dihydropyridine form, it can be readily oxidized back to the aromatic pyridine. mdpi.comnih.gov This oxidative aromatization is a common final step in syntheses that proceed via dihydropyridine intermediates. nih.gov

Conversely, the enamide functionality can be preserved during certain oxidative processes on other parts of a molecule. For example, a stereospecific boron oxidation was shown to deliver a functionalized product without affecting the enamide group in a complex piperidine scaffold. acs.org In some contexts, amides can undergo oxidative transformations catalyzed by ruthenium porphyrins, leading to C-N bond cleavage, though this specific reactivity has not been detailed for this compound itself. nih.gov

Table 2: Selected Redox Reactions Relevant to this compound

| Moiety | Transformation | Reagents/Catalyst | Product Type |

|---|---|---|---|

| Pyridine Ring | Hydrogenation | Rh/C, H₂ | Piperidine derivative researchgate.net |

| Pyridinium Salt | Reduction | Amine Borane, Triflic Anhydride | Dihydropyridine derivative nih.gov |

| Enamide | Ionic Reduction | Not specified | Saturated amide acs.org |

Cascade and Multicomponent Reactions Involving this compound

The structural features of this compound make it a suitable candidate for participation in cascade and multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. bohrium.comresearchgate.netrudn.ru

As an α,β-unsaturated system, the enamide portion of the molecule is a classic Michael acceptor. wikipedia.org It can react with a wide range of nucleophiles (Michael donors) in a conjugate addition reaction. wikipedia.orgresearchgate.net This reactivity can initiate a cascade sequence. For example, the Michael addition of a nucleophile like 3-oxobutanamide to an α,β-unsaturated amide can lead to the formation of substituted pyridin-2-one derivatives through a subsequent cyclization. rsc.orgresearchgate.net The stabilized anionic intermediate formed after the initial Michael addition to a dipyridyl ethylene (B1197577) system can be trapped by various electrophiles, showcasing the potential for subsequent reactions. nsf.gov

Furthermore, the electron-deficient double bond makes this compound a potential dienophile in Diels-Alder reactions. ua.es This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings. While the pyridine ring itself is generally not a reactive diene, the enamide double bond can react with electron-rich dienes. For instance, enamines and enaminones can serve as dienophiles in Diels-Alder reactions with 1,2,4-triazines to synthesize substituted pyridines. acs.org Furoic acid derivatives, despite being electron-poor, have also been shown to act as dienes in reactions with maleimide (B117702) dienophiles, suggesting that the reactivity of this compound as a dienophile is plausible under appropriate conditions. rsc.org

The synthesis of nicotinic acid derivatives, which share the pyridine-3-yl core, has been achieved through various multicomponent protocols, highlighting the utility of this structural motif in building complex molecules in a single step. bohrium.comresearchgate.netrudn.ruresearchgate.netosi.lv

Table 3: Potential Cascade and Multicomponent Reactions

| Reaction Type | Role of this compound | Potential Reactant(s) | Potential Product Type |

|---|---|---|---|

| Michael Addition Cascade | Michael Acceptor | Carbon nucleophiles (e.g., malonates, β-ketoamides) | Functionalized piperidines or other cyclic systems rsc.org |

| Diels-Alder Reaction | Dienophile | Electron-rich dienes (e.g., 1-amino-1,3-dienes) | Polycyclic nitrogen-containing heterocycles ua.es |

Derivatization and Structural Analogues of 3 Pyridin 3 Yl Prop 2 Enamide

Systematic Modification of the Amide Nitrogen

The amide nitrogen of the 3-(pyridin-3-yl)prop-2-enamide (B74821) scaffold serves as a primary site for derivatization, allowing for the introduction of a wide range of substituents to modulate the molecule's properties. The principal synthetic strategy involves the coupling of 3-(pyridin-3-yl)acrylic acid with a diverse selection of primary or secondary amines.

This amidation is typically achieved by first activating the carboxylic acid group. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine in the presence of a base to neutralize the HCl byproduct. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be employed to facilitate the direct reaction between the carboxylic acid and the amine under mild conditions.

Research has demonstrated the synthesis of various N-substituted derivatives. For instance, reaction with alkylamines or arylamines yields N-alkyl and N-aryl 3-(pyridin-3-yl)acrylamides, respectively. A notable example involves the synthesis of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-3-(3-pyridyl)acrylamide, where a complex piperazinylalkyl moiety is appended to the amide nitrogen. nih.gov This highlights the scaffold's tolerance for bulky and functionally diverse substituents. The general synthetic approach allows for the creation of extensive libraries of compounds with modified amide groups.

Table 1: Examples of N-Substituted this compound Derivatives

| Amine Reactant | Resulting N-Substituent | Reference |

|---|---|---|

| Isopropylamine | N-isopropyl | rsc.org |

| Substituted Anilines | N-aryl (e.g., N-(3-hydroxy-4-methoxyphenyl)) | rsc.org |

| 4-(2-aminoethyl)pyridine | N-(2-(pyridin-4-yl)ethyl) | rsc.org |

This table is illustrative of the types of modifications possible based on general synthetic methods for acrylamides.

Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound presents a distinct set of challenges and opportunities for functionalization due to its electron-deficient nature. Direct C-H functionalization of pyridine is often difficult and requires specific catalytic systems. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, which, if forced, typically directs incoming electrophiles to the C-3 position (relative to the nitrogen). Conversely, the ring is more susceptible to nucleophilic attack, especially at the C-2, C-4, and C-6 positions.

Strategies for functionalizing the pyridine moiety can be broadly categorized:

Synthesis from pre-functionalized precursors: A common approach is to construct the entire this compound molecule from a pyridine building block that already contains the desired substituent. For example, starting with a halogenated (e.g., 2-chloro-5-formylpyridine) or nitrated 3-picoline allows for the introduction of functionality prior to the construction of the propenamide side chain. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized starting from 3-fluoro-2-hydroxypyridine, which was subsequently nitrated and chlorinated before being elaborated into the final products. nih.gov

Direct C-H Functionalization: While challenging, modern organic chemistry has developed methods for the direct C–H functionalization of pyridines. rsc.orgresearchgate.net These often involve transition-metal catalysis (e.g., using palladium, rhodium, or iridium) and can be directed by existing functional groups. For the this compound scaffold, the amide group itself could potentially act as a directing group to functionalize the pyridine ring at the C-2 or C-4 positions.

Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is substituted with a good leaving group, such as a halide, at the C-2 or C-4 position, this site can be targeted by various nucleophiles (e.g., amines, alkoxides) to generate new derivatives.

Stereochemical Control in the Propenamide Framework

The propenamide backbone of the molecule contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) stereoisomer. Control over this stereochemistry is a critical aspect of synthesis, as the geometric arrangement of the pyridine and amide groups can significantly influence the molecule's three-dimensional shape and interactions with biological targets.

The synthesis of this compound and its derivatives is most commonly achieved through reactions like the Knoevenagel or Doebner condensation. researchgate.netresearchgate.netresearchgate.net These methods typically involve the condensation of 3-pyridinecarboxaldehyde (B140518) with a compound containing an active methylene (B1212753) group, such as malonic acid (in the Doebner variation) or cyanoacetamide. These reactions proceed through a mechanism that thermodynamically favors the formation of the more stable E-isomer, where the bulky pyridine and carboxamide groups are positioned on opposite sides of the double bond. researchgate.net

While the E-isomer is more common and often the thermodynamically preferred product, specific synthetic methods have been developed to access the less stable Z-isomers of α,β-unsaturated amides. These can include:

Photoisomerization: Irradiation of the E-isomer with UV light can promote isomerization to a photostationary state containing a mixture of E and Z isomers, from which the Z-isomer can be isolated.

Stereoselective Synthesis: Recently developed catalytic methods can provide high stereoselectivity for the Z-isomer. For example, a copper-catalyzed reaction of tert-butyl (1-phenylprop-2-yn-1-yl) carbonate and benzyl (B1604629) azide (B81097) has been shown to produce Z-acrylamides selectively. nih.gov Although not demonstrated specifically on the 3-(pyridin-3-yl) scaffold, this methodology represents a viable strategy for accessing the Z configuration.

Synthesis of Hybrid Molecules Incorporating the this compound Motif

Hybrid molecules are chemical entities that combine two or more distinct pharmacophoric scaffolds into a single molecule. rsc.org This approach aims to create compounds with novel or synergistic activities by targeting multiple biological pathways or by optimizing interactions with a single target. The this compound motif is a versatile building block for the design of such hybrids.

The synthesis of these molecules involves covalently linking the this compound core to another molecular scaffold. The linkage can be made at several points, most commonly through the amide nitrogen or by functionalizing the pyridine ring.

An example of this approach is the creation of complex acrylamides where the N-substituent is itself a known bioactive moiety. For instance, the synthesis of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide demonstrates the hybridization concept. nih.gov Here, an acrylamide (B121943) core is linked to a pyridin-3-yloxy phenyl ethyl group, combining structural features from different chemical series.

Table 2: Conceptual Design of Hybrid Molecules

| Scaffold 1 | Scaffold 2 | Potential Linkage Point |

|---|---|---|

| This compound | Piperidine (B6355638) | Amide Nitrogen |

| This compound | Purine/Pyrimidine | Pyridine Ring (C2/C4) |

This table illustrates the conceptual strategies for creating hybrid molecules based on the core scaffold.

Generation of Related Heterocyclic Compounds (e.g., Imidazo[1,2-a]pyridin-2-ones)

The this compound structure can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions transform the linear propenamide framework into polycyclic structures, significantly altering the molecular architecture.

One prominent example is the synthesis of pyrido[1,2-a]pyrimidin-4-imines from α-acyl-β-(2-aminopyridinyl)acrylamides. researchgate.net In this transformation, an acrylamide derivative attached to a 2-aminopyridine (B139424) undergoes cyclization mediated by triflic anhydride (B1165640), forming a fused bicyclic system. While the starting material is a 2-amino-substituted analogue, the principle demonstrates how the acrylamide chain can react with a functional group on the pyridine ring to forge a new ring.

Similarly, the synthesis of imidazo[1,2-a]pyridines, a class of heterocycles with significant interest, can be envisioned. rsc.orgmdpi.comnih.gov Synthetic routes often involve the reaction of a 2-aminopyridine with an α-halocarbonyl compound. nih.gov A derivative of this compound, suitably functionalized on the propenamide chain (e.g., by α-bromination), could potentially undergo an intramolecular reaction with the pyridine nitrogen to form a related fused system, such as an imidazo[1,2-a]pyridin-2-one. Another strategy involves the reaction of acrylamides with ketones to produce 2-pyridones, demonstrating the versatility of the acrylamide moiety in constructing new heterocyclic rings. researchgate.net

Mechanistic Elucidation of Reactions Involving 3 Pyridin 3 Yl Prop 2 Enamide

Investigation of Reaction Pathways for Synthesis and Transformation

The synthesis and transformation of 3-(pyridin-3-yl)prop-2-enamide (B74821) are governed by the reactivity of its constituent functional groups: the pyridine (B92270) ring, the α,β-unsaturated system, and the amide moiety. Mechanistic investigations into related structures provide a framework for understanding the reaction pathways available to this compound.

Synthesis Pathways: The formation of the acrylamide (B121943) structure can be approached through several established synthetic routes. A primary method involves the coupling of a carboxylic acid derivative with an amine. For this compound, this would typically involve the reaction of 3-(pyridin-3-yl)acrylic acid with ammonia (B1221849) or a protected ammonia equivalent, facilitated by a coupling agent.

Alternatively, the synthesis of related (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides has been achieved through the reaction of substituted cinnamic acids with 2-aminopyridine (B139424), highlighting a standard amide bond formation protocol. researchgate.net The synthesis of pyridine acrylamides can also be influenced by factors such as steric hindrance and hydrogen bonding interactions, which may affect reaction yields compared to corresponding ester formations. fraunhofer.de

Transformation Pathways: The electron-deficient nature of the double bond in the α,β-unsaturated amide system makes it susceptible to nucleophilic attack, primarily through Michael addition. The reaction of 3-oxobutanamide with related α,β-unsaturated amides has been shown to yield various substituted pyridin-2-one derivatives, indicating that the core scaffold can undergo cyclization and rearrangement cascades following an initial Michael addition. rsc.org

Furthermore, the enamide functionality is a versatile reactant in various chemical transformations. Enamides can readily engage in cycloaddition reactions, including inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions. acs.org In a specific example involving a related dihydropyridine (B1217469), an enamide was transformed via bromoetherification to produce a tetrasubstituted piperidine (B6355638) scaffold, demonstrating the utility of the double bond in complex molecule synthesis. acs.org

Below is a summary of potential transformation reactions for the this compound scaffold.

| Reaction Type | Reactant/Conditions | Product Type | Mechanistic Feature |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., enamines, organocuprates) | β-Substituted Propionamide (B166681) | Nucleophilic attack at the β-carbon of the α,β-unsaturated system. rsc.org |

| Diels-Alder Reaction | Diene | Cyclohexene-fused Pyridine | [4+2] cycloaddition across the activated double bond. acs.org |

| Bromoetherification | N-Bromosuccinimide, Alcohol | α-Bromo-β-alkoxy Piperidine | Electrophilic addition of bromine followed by intramolecular cyclization. acs.org |

| [2+2] Cycloaddition | Alkene, Aryne | Cyclobutane (B1203170) Derivative | Formation of a four-membered ring involving the enamide double bond. acs.org |

Mechanistic Insights into Amide Reactivity (e.g., Electrophilic Activation)

The reactivity of the amide group in this compound is characterized by the resonance delocalization of the nitrogen lone pair into the carbonyl group. This conjugation reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon compared to amines and ketones, respectively. However, the amide can be activated by strong electrophiles to enhance its reactivity.

A novel method for the N-dehydrogenation of amides to enamides provides significant mechanistic insight into this process. acs.org The reaction employs the combination of a strong base, lithium hexamethyldisilazide (LiHMDS), and a powerful electrophile, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). acs.org The proposed mechanism postulates that the reaction is initiated by the electrophilic activation of the amide oxygen by Tf₂O.

This activation step is crucial as it forms a highly reactive iminium triflate intermediate. The formation of this intermediate dramatically increases the acidity of the N-α-hydrogen atom. A subsequent deprotonation by the strong base and an elimination cascade lead to the formation of the enamide product. acs.org This pathway demonstrates that electrophilic activation of the amide carbonyl is a key step in overcoming the inherent stability of the amide bond to facilitate transformations.

The key steps in this proposed mechanism are detailed below.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Electrophilic attack of the amide oxygen on triflic anhydride (Tf₂O). | Iminium triflate. acs.org |

| 2 | Deprotonation at the N-α-hydrogen by a strong base (e.g., LiHMDS). | Anionic intermediate. acs.org |

| 3 | Elimination of a triflinate anion and a subsequent elimination step. | Enamide product. acs.org |

This mechanism of electrophilic activation provides a basis for understanding how the reactivity of the amide in this compound could be modulated to participate in reactions that are not typically accessible under neutral conditions.

Role of Intermolecular Interactions in Reaction Mechanisms

Intermolecular interactions play a critical role in dictating the course and outcome of chemical reactions by influencing the conformation of reactants, stabilizing transition states, and controlling the assembly of molecules in the solid state. While a specific crystal structure for this compound was not found, analysis of a closely related and more complex molecule, N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmethyl)diazenyl]-1-(thiophen-2-yl)prop-1-en-2-yl}benzamide, provides valuable insights into the types of interactions that can be expected. researchgate.net

In the crystal lattice of this related compound, several key non-covalent interactions were identified:

N—H⋯O Hydrogen Bonds: These classical hydrogen bonds link molecules via their amide N-H donor and a carbonyl oxygen acceptor, forming chains along a crystallographic axis. researchgate.net

C—H⋯S Hydrogen Bonds: Weaker C-H donors interact with sulfur atoms, linking the primary hydrogen-bonded chains together. researchgate.net

C—H⋯π Interactions: These interactions also contribute to the supramolecular assembly, linking chains to form sheets parallel to the crystal plane. researchgate.net

Notably, an intramolecular C—H⋯π interaction was also observed between the pyridine and benzamide (B126) rings. researchgate.net

These specific, directional interactions are fundamental to understanding reaction mechanisms. In solution, similar hydrogen bonding between the amide N-H of this compound and a catalyst or solvent can pre-organize the substrate, leading to enhanced stereoselectivity. The pyridine nitrogen can also act as a hydrogen bond acceptor, further influencing the molecule's conformation and reactivity. In transition states, the formation of such hydrogen bonds can provide significant stabilization, lowering the activation energy of a particular reaction pathway. The presence of π-systems in both the pyridine ring and the acrylamide backbone allows for π-stacking and C-H⋯π interactions, which can be crucial for substrate recognition and in organizing molecules for topochemical reactions in the solid state.

A summary of these influential intermolecular interactions is provided below.

| Interaction Type | Donor/Acceptor Groups | Potential Role in Reaction Mechanisms |

|---|---|---|

| N—H⋯O Hydrogen Bond | Amide N-H (donor), Carbonyl O or Pyridine N (acceptor) | Transition state stabilization, substrate pre-organization, directing group for catalysis. researchgate.net |

| C—H⋯π Interaction | Aromatic C-H (donor), Pyridine or Benzene π-system (acceptor) | Conformational locking, stabilization of crystal packing, influencing facial selectivity. researchgate.net |

| π-π Stacking | Pyridine ring, α,β-unsaturated system | Stabilization of molecular aggregates, control of solid-state reactivity. |

Advanced Analytical Characterization of 3 Pyridin 3 Yl Prop 2 Enamide

Comprehensive Spectroscopic Characterization

Spectroscopic methods are instrumental in determining the molecular structure of "3-(Pyridin-3-yl)prop-2-enamide" by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyridine (B92270) ring and the prop-2-enamide moiety. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the propenamide substituent. The vinyl protons of the prop-2-enamide group would likely appear as doublets in the olefinic region (typically δ 5.5-7.5 ppm), with a coupling constant characteristic of a trans configuration. The amide protons (-NH₂) would be expected to show a broad signal, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift (typically δ 165-175 ppm). The carbons of the pyridine ring and the vinyl group would appear in the aromatic and olefinic regions, respectively.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine ring and the propenamide chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | 8.5 - 8.7 | 148 - 152 |

| Pyridine C4 | 7.8 - 8.0 | 134 - 138 |

| Pyridine C5 | 7.3 - 7.5 | 123 - 127 |

| Pyridine C6 | 8.6 - 8.8 | 149 - 153 |

| Vinylic Cα | 6.4 - 6.6 | 120 - 125 |

| Vinylic Cβ | 7.4 - 7.6 | 138 - 142 |

| Carbonyl C | - | 165 - 170 |

| Amide H | 5.5 - 7.5 (broad) | - |

Note: The above data is predictive and based on analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands corresponding to its amide and alkene functionalities, as well as the pyridine ring.

Key expected vibrational frequencies include:

N-H stretching: Two bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C=O stretching (Amide I band): A strong absorption band typically in the range of 1680-1630 cm⁻¹.

N-H bending (Amide II band): An absorption band around 1650-1590 cm⁻¹.

C=C stretching: A medium intensity band in the region of 1640-1600 cm⁻¹ for the alkene double bond.

C-N stretching: A band in the region of 1400-1000 cm⁻¹.

Pyridine ring vibrations: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to C-C and C-N stretching and C-H bending vibrations within the aromatic ring.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (-NH₂) | N-H Stretch | 3350 - 3180 | Medium-Strong |

| Amide (-C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | 1650 - 1590 | Medium |

| Alkene (-C=C-) | C=C Stretch | 1640 - 1600 | Medium |

| Pyridine Ring | Ring Vibrations | ~1600, 1580, 1480, 1430 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For "this compound" (C₈H₈N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. Any deviation between the measured and calculated mass would be in the range of parts per million (ppm), providing strong evidence for the assigned molecular formula.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a specific crystal structure for "this compound" is not publicly documented, analysis of closely related structures can offer insights into its likely solid-state conformation and packing.

Determination of Molecular and Crystal Structures

Single-crystal X-ray diffraction analysis would be required to determine the precise molecular geometry of "this compound". This would confirm the planarity of the propenamide system and the relative orientation of the pyridine ring. Key structural parameters that would be determined include:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Crystal system and space group: The fundamental symmetry properties of the crystal lattice.

Unit cell dimensions: The lengths of the sides and the angles of the unit cell, which is the basic repeating unit of the crystal.

For comparison, the crystal structure of a related compound, (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, reveals a slightly twisted molecule with a dihedral angle of 29.38 (7)° between the benzene and pyridine rings. The prop-2-en-1-one bridge is nearly planar.

Elucidation of Supramolecular Assembly and Intermolecular Interactions

The way in which individual molecules of "this compound" pack together in the solid state is governed by a variety of non-covalent intermolecular interactions. Understanding this supramolecular assembly is crucial for comprehending the material's physical properties.

Expected key intermolecular interactions include:

Hydrogen Bonding: The primary amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that N-H···O=C hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains, dimers, or more complex networks. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are arranged in a parallel or offset fashion.

C-H···π Interactions: The hydrogen atoms of the pyridine ring and the vinyl group can interact with the π-systems of neighboring molecules.

C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving carbon-bound hydrogen atoms as donors and the amide oxygen or pyridine nitrogen as acceptors may also play a role in stabilizing the crystal structure.

In the crystal structure of (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds into layers, and a π–π interaction with a centroid–centroid distance of 3.6946 (10) Å is also observed. A similar interplay of hydrogen bonding and π-stacking would be anticipated in the crystal structure of "this compound".

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The purity of This compound (B74821) and the progress of its synthesis are critical parameters that can be effectively determined and monitored using various chromatographic techniques. These methods are indispensable for separating the target compound from starting materials, intermediates, byproducts, and other impurities, thereby ensuring the quality and integrity of the final product. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are commonly employed for these purposes.

Thin-Layer Chromatography is a widely used technique for the qualitative monitoring of reactions that produce this compound and its derivatives. For instance, in the synthesis of related compounds like (2E)-N-[4-(2-methylpyridine-3-sulfonyl)phenyl]-3-(pyridin-3-yl)prop-2-enamide, TLC is utilized to track the reaction's progress over time. google.com By spotting the reaction mixture on a TLC plate and eluting it with an appropriate mobile phase, the separation of reactants, intermediates, and products can be visualized, typically under UV light, allowing for a rapid assessment of the reaction's status. google.com

While specific, detailed chromatographic conditions for the analysis of this compound are not extensively documented in publicly available literature, typical methodologies for similar aromatic and heterocyclic amides can be inferred. High-Performance Liquid Chromatography (HPLC) would be the preferred method for quantitative purity assessment due to its high resolution and sensitivity. A reversed-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution would be optimized to achieve baseline separation of the main peak from any potential impurities. Detection would most commonly be performed using a UV detector set at a wavelength corresponding to the maximum absorbance of this compound.

For reaction monitoring, in addition to TLC, HPLC can provide more detailed, quantitative information. By analyzing aliquots of the reaction mixture at different time points, the consumption of starting materials and the formation of the product can be accurately quantified. This data is crucial for determining reaction kinetics and optimizing reaction conditions such as temperature, time, and catalyst loading.

Below are hypothetical data tables illustrating the type of information that would be generated from such chromatographic analyses.

Table 1: Hypothetical HPLC Method for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Retention Time | ~8.5 min |

Table 2: Example Purity Analysis Data for a Synthesized Batch

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 3.2 | 0.8 | Impurity A (Starting Material) |

| 2 | 5.6 | 0.5 | Impurity B (Byproduct) |

| 3 | 8.5 | 98.5 | This compound |

| 4 | 10.1 | 0.2 | Impurity C (Unknown) |

Table 3: Hypothetical TLC Conditions for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica (B1680970) Gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Hexane (7:3 v/v) |

| Visualization | UV Lamp (254 nm) |

| Expected Rf Value | ~0.4 |

These tables represent the kind of detailed data that would be obtained through the application of chromatographic techniques for the quality control and synthetic monitoring of this compound. The precise parameters would need to be empirically developed and validated for the specific analytical challenge at hand.

Applications of 3 Pyridin 3 Yl Prop 2 Enamide in Chemical Research and Development

Role as a Versatile Building Block in Organic Synthesis

3-(Pyridin-3-yl)prop-2-enamide (B74821), also known as N-(pyridin-3-yl)acrylamide, serves as a valuable and versatile building block in the field of organic synthesis. Its chemical structure, which features a pyridine (B92270) ring, an amide linkage, and a reactive acrylamide (B121943) moiety, allows for a variety of chemical transformations. The acrylamide group is particularly susceptible to Michael addition reactions, where nucleophiles can add to the β-carbon of the α,β-unsaturated system. This reactivity allows for the introduction of diverse functional groups and the extension of the carbon skeleton.

The pyridine ring within the molecule offers sites for electrophilic and nucleophilic substitution reactions, further enhancing its synthetic utility. The nitrogen atom of the pyridine ring can also act as a ligand for metal catalysts, potentially influencing the stereochemistry and regioselectivity of reactions. The combination of these reactive sites makes this compound a multifaceted precursor for the synthesis of more complex molecules. For instance, it can be a starting point for the synthesis of various substituted pyridine derivatives, which are important structural motifs in many biologically active compounds.

Intermediate for Heterocyclic Compound Synthesis

The structural features of this compound make it a key intermediate in the synthesis of a range of heterocyclic compounds. The presence of the acrylamide functional group allows for cyclization reactions to form new ring systems. For example, derivatives of this compound can be utilized in the synthesis of oxazolidinones, which are an important class of antibacterial agents. The synthesis of these compounds often involves the strategic manipulation of the acrylamide portion of the molecule to construct the oxazolidinone ring.

Furthermore, the reactivity of the acrylamide moiety can be harnessed to participate in cycloaddition and other cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. These reactions are crucial in synthetic organic chemistry for building molecular complexity and accessing novel chemical scaffolds with potential applications in medicinal chemistry and materials science. The pyridine ring itself can also be a part of the newly formed heterocyclic system or can be a substituent that modulates the properties of the final compound.

Contributions to Advanced Materials Chemistry

While the primary applications of this compound are in organic and medicinal chemistry, its structural motifs are relevant to the development of advanced materials.

Polymer Chemistry and Material Development

The acrylamide functionality in this compound suggests its potential use as a monomer in polymerization reactions. Acrylamide and its derivatives are well-known for their ability to undergo free-radical polymerization to form polyacrylamides. While specific research on the polymerization of this compound is not extensively documented in the provided search results, the presence of the vinyl group allows for its incorporation into polymer chains.

The pyridine group in the resulting polymer could impart interesting properties, such as thermal responsiveness, pH sensitivity, and metal-coordination capabilities. For instance, polyacrylamide-based block copolymers bearing pyridine groups have been shown to exhibit salt-induced lower critical solution temperature (LCST) behavior, a property valuable for the creation of "smart" materials that respond to environmental stimuli. Such polymers have potential applications in areas like drug delivery and biosensors.

Design and Synthesis of Catalytic Species

The pyridine nitrogen atom in this compound can act as a ligand, coordinating to metal centers. This property is fundamental in the design and synthesis of new catalytic species. While direct use of this compound as a ligand in catalysis is not extensively detailed, its derivatives are employed in creating coordination complexes. These complexes can function as catalysts for various organic transformations.

For example, coordination polymers and cages have been synthesized using ligands that contain pyridyl-amide structures. These materials can act as nanoreactors or catalysts, with the metal centers serving as the active sites and the organic ligands controlling the catalyst's environment and selectivity. The ability of the pyridine group to bind to metals like palladium is crucial in forming these catalytically active structures.

Applications in Chemical Biology and Medicinal Chemistry (Focus on Chemical Design)

The scaffold of this compound is of significant interest in the fields of chemical biology and medicinal chemistry, particularly in the rational design of bioactive molecules.

Design of Molecular Probes and Inhibitors

The trans-3-(pyridin-3-yl)acrylamide structure is a key pharmacophore in the design of potent enzyme inhibitors. A notable example is its central role in the development of inhibitors for nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is a promising target for anticancer drugs.

| Compound | Target | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| FK866 | NAMPT | Oncology | (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide |

| Compound 23 (Biarylsulfanilamide derivative) | NAMPT | Oncology | trans-3-(pyridin-3-yl)acrylamide core with a biarylsulfanilamide moiety |

Development of Peptide-Mimetic Scaffolds

The application of this compound in the development of peptide-mimetic scaffolds is an area of theoretical interest, primarily due to the compound's structural and electronic properties. Peptidomimetics are compounds designed to replicate the structure and function of peptides, often with improved stability and bioavailability. The core structure of this compound possesses features that are desirable for mimicking peptide backbones and side-chain interactions.

The rigid backbone created by the propenamide group, combined with the planar pyridine ring, can serve as a constrained scaffold to mimic the secondary structures of peptides, such as β-turns. The pyridine ring itself can act as a bioisostere for a benzene ring or other aromatic amino acid side chains, and its nitrogen atom can participate in hydrogen bonding, a crucial interaction in peptide and protein structures nih.gov. Although direct research synthesizing peptide-mimetic scaffolds from this compound is not extensively documented, the fundamental characteristics of its components are relevant in the broader field of medicinal chemistry for creating such structures.

Table 1: Structural Features of this compound Relevant to Peptide Mimicry

| Feature | Potential Role in Peptide Mimicry |

|---|---|

| Rigid Propenamide Backbone | Mimics the constrained conformation of peptide turns. |

| Pyridine Ring | Acts as a bioisostere for aromatic amino acid residues (e.g., Phenylalanine, Tyrosine). nih.gov |

| Amide Group (NH, C=O) | Serves as hydrogen bond donor and acceptor, similar to a peptide bond. |

Exploration of Molecular Interactions with Biomolecules

The study of how this compound and its derivatives interact with biomolecules is crucial for understanding their potential pharmacological effects. These interactions can be broadly categorized into covalent and non-covalent interactions, both of which are dictated by the compound's distinct functional groups: the acrylamide moiety and the pyridine ring.

The acrylamide group is a key feature, known for its ability to act as a Michael acceptor. This allows it to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This mechanism of irreversible inhibition is a well-established strategy in drug design, particularly for kinase inhibitors researchgate.net. Drug candidates containing an acrylamide "warhead" have been developed to target enzymes involved in cancer cell proliferation researchgate.net.

Beyond covalent bonding, the compound can engage in several non-covalent interactions that are critical for molecular recognition and binding affinity. The pyridine ring can participate in π-π stacking with aromatic residues of a protein's binding pocket. Furthermore, the nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms of the amide group can act as hydrogen bond acceptors and donors, respectively nih.gov. These interactions are fundamental to the activity of many pyridine-containing drugs, which are designed to inhibit enzymes like cholinesterases or kinases by binding to their active sites nih.govnih.gov. Molecular docking studies on related pyridine derivatives have helped to predict these binding modes and guide the synthesis of more potent inhibitors nih.gov.

Table 2: Potential Molecular Interactions of this compound with Biomolecules

| Type of Interaction | Functional Group Involved | Description |

|---|---|---|

| Covalent Bonding | Acrylamide | Acts as a Michael acceptor, forming a covalent bond with nucleophilic amino acid residues (e.g., Cysteine). researchgate.net |

| Non-Covalent Interactions | ||

| Hydrogen Bonding | Amide (N-H, C=O), Pyridine (N) | The amide N-H can donate a hydrogen bond, while the amide C=O and pyridine nitrogen can accept hydrogen bonds. nih.gov |

| π-π Stacking | Pyridine Ring | The aromatic pyridine ring can stack with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. |

Future Outlook and Emerging Research Frontiers

Development of Sustainable and Green Synthesis Methods

The future of chemical manufacturing hinges on the adoption of sustainable and environmentally benign synthetic protocols. For 3-(Pyridin-3-yl)prop-2-enamide (B74821) and its derivatives, a key area of future research will be the development of green synthesis methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future methodologies will likely focus on:

Catalytic Approaches: Employing highly efficient and reusable catalysts to drive the synthesis, thereby reducing the stoichiometric waste associated with classical methods.

Alternative Solvents: Shifting from volatile organic compounds (VOCs) to greener alternatives such as water, supercritical fluids, or bio-based solvents. Research into the amination of polyhalogenated pyridines in water provides a precedent for moving towards aqueous reaction media. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy input, contributing to a more sustainable process. The synthesis of related acrylamide (B121943) derivatives has already demonstrated the successful application of such green chemistry techniques. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for more efficient and scalable production with a smaller environmental footprint.

A comparative look at traditional versus potential green synthesis parameters is presented in the table below.

| Parameter | Traditional Synthesis | Future Green Synthesis |

| Solvent | Volatile Organic Compounds (e.g., Chloroform) researchgate.net | Water, Supercritical CO2, Bio-solvents |

| Catalyst | Stoichiometric reagents, Precious metals | Reusable catalysts, Biocatalysts |

| Energy Input | Prolonged heating | Microwave, Ultrasound, Flow chemistry |

| Waste Generation | High | Minimized, with potential for recycling |

The development of these sustainable methods will be crucial for the economically viable and environmentally responsible production of this compound for its potential future applications.

Application in Novel Catalytic Systems

The pyridine (B92270) and enamide moieties within this compound suggest its potential as a versatile component in the design of novel catalytic systems. The nitrogen atom of the pyridine ring can act as a ligand for a wide range of metal centers, while the enamide functionality can participate in or influence catalytic transformations.

Future research in this area could explore:

Ligand Development: The synthesis of coordination complexes where this compound or its derivatives act as ligands for transition metals. The coordination chemistry of a related ligand, N-(pyridin-3-yl)isonicotinamide, with nickel(II) has been demonstrated, forming a layered coordination polymer. nih.gov This indicates the potential for creating well-defined catalytic centers.

Asymmetric Catalysis: The incorporation of chiral elements into the this compound scaffold could lead to the development of new chiral ligands for enantioselective catalysis.

Organocatalysis: The pyridine nitrogen can also function as a basic site in organocatalysis, activating substrates through hydrogen bonding or proton transfer.

Photoredox Catalysis: The conjugated π-system of the molecule could be exploited in photoredox catalytic cycles, where it might act as a photosensitizer or participate in electron transfer processes.

The potential catalytic applications are summarized in the following table:

| Catalytic System | Potential Role of this compound |

| Homogeneous Catalysis | Ligand for transition metal catalysts |

| Heterogeneous Catalysis | Immobilized on a solid support for recyclable catalysts |

| Asymmetric Catalysis | Chiral ligand for enantioselective transformations |

| Organocatalysis | Basic catalyst or hydrogen bond donor/acceptor |

| Photoredox Catalysis | Photosensitizer or redox-active component |

Exploration of Undiscovered Reactivity Modes

The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating amide group, suggest a rich and largely unexplored reactivity profile. Future research is expected to uncover novel reaction pathways and synthetic applications.

Key areas for exploration include:

Nucleophilic and Electrophilic Additions: A systematic study of the addition of various nucleophiles and electrophiles to the activated double bond will provide a deeper understanding of its reactivity and open avenues for the synthesis of novel derivatives. The reactivity of pyridoxylamine as an amine-based nucleophile highlights the potential for such interactions. nih.gov

Cycloaddition Reactions: The enamide double bond can potentially participate in various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, to construct complex heterocyclic scaffolds. The study of [3+n] cycloaddition reactions in pyridazine (B1198779) derivatives offers a glimpse into the possibilities for similar transformations. nih.gov

Radical Reactions: Investigation into the behavior of this compound under radical conditions could lead to new C-C and C-heteroatom bond-forming reactions.

Rearrangement Reactions: Exploring the possibility of skeletal rearrangements under thermal, photochemical, or catalytic conditions could yield unexpected and synthetically valuable molecular architectures.

The potential reactivity modes are outlined in the table below:

| Reaction Type | Potential Outcome |